1-(4-Bromophenylsulfonyl)-4-isobutylpiperazine
Overview
Description
1-(4-Bromophenylsulfonyl)-4-isobutylpiperazine is a chemical compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a bromophenylsulfonyl group attached to a piperazine ring, which is further substituted with an isobutyl group
Mechanism of Action
Target of Action
Compounds containing a 4-[(4-bromophenyl)sulfonyl]phenyl moiety have been associated with various chemotypes, including n-acyl-α-amino acids, 4h-1,3-oxazol-5-ones, 2-acylamino ketones, and 1,3-oxazoles . These chemotypes are known to interact with a variety of biological targets, suggesting that 1-(4-Bromophenylsulfonyl)-4-isobutylpiperazine may have multiple potential targets.
Biochemical Pathways
For instance, N-acyl-α-amino acids are involved in protein synthesis and regulation, while 4H-1,3-oxazol-5-ones and 2-acylamino ketones are involved in various enzymatic reactions .
Result of Action
Based on the potential chemotypes, the compound could have a variety of effects, such as inhibiting or activating enzymes, modulating receptor activity, or altering cellular signaling pathways .
Preparation Methods
The synthesis of 1-(4-Bromophenylsulfonyl)-4-isobutylpiperazine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-bromobenzenesulfonyl chloride and 4-isobutylpiperazine.
Reaction Conditions: The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the nucleophilic substitution reaction. The reaction mixture is typically heated to a temperature range of 60-80°C to ensure complete conversion.
Purification: After the reaction is complete, the product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated purification systems to enhance efficiency and yield.
Chemical Reactions Analysis
1-(4-Bromophenylsulfonyl)-4-isobutylpiperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding amines.
Substitution: The bromine atom in the bromophenylsulfonyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate reaction conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions include sulfone derivatives, amines, and substituted piperazines.
Scientific Research Applications
1-(4-Bromophenylsulfonyl)-4-isobutylpiperazine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and infectious diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
1-(4-Bromophenylsulfonyl)-4-isobutylpiperazine can be compared with other similar compounds, such as:
1-(4-Bromophenylsulfonyl)-4-butylpiperazine: This compound has a butyl group instead of an isobutyl group, which may result in different chemical and biological properties.
1-(4-Bromophenylsulfonyl)-4-ethylpiperazine:
1-(4-Bromophenylsulfonyl)piperazine: This compound lacks the isobutyl group, which may affect its solubility and interaction with biological targets.
Properties
IUPAC Name |
1-(4-bromophenyl)sulfonyl-4-(2-methylpropyl)piperazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21BrN2O2S/c1-12(2)11-16-7-9-17(10-8-16)20(18,19)14-5-3-13(15)4-6-14/h3-6,12H,7-11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LARLQVYZLIPIBV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21BrN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70675401 | |
Record name | 1-(4-Bromobenzene-1-sulfonyl)-4-(2-methylpropyl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70675401 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
361.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1187385-78-9 | |
Record name | 1-[(4-Bromophenyl)sulfonyl]-4-(2-methylpropyl)piperazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1187385-78-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(4-Bromobenzene-1-sulfonyl)-4-(2-methylpropyl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70675401 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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